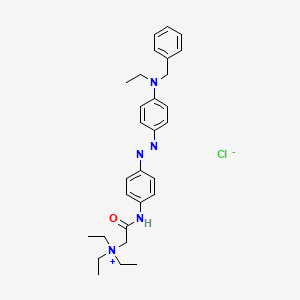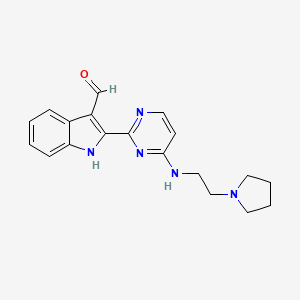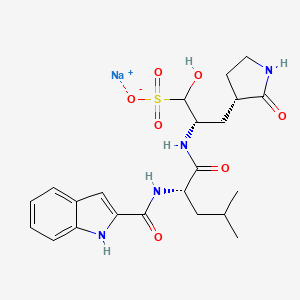
Olgotrelvir Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route for Olgotrelvir Sodium involves the preparation of its active form, AC1115. The compound is designed as a next-generation antiviral targeting the SARS-CoV-2 main protease and human cathepsin L. The preparation involves a series of chemical reactions, including the formation of peptide bonds and the incorporation of sulfonic acid groups . Industrial production methods are optimized to ensure high bioavailability and stability of the compound .
Analyse Chemischer Reaktionen
Olgotrelvir Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Olgotrelvir Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its ability to inhibit viral replication and entry.
Medicine: Studied as a potential treatment for COVID-19, showing promise in reducing viral load and shortening recovery time
Wirkmechanismus
Olgotrelvir Sodium is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This enzyme is responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. Additionally, this compound inhibits cathepsin L, a protein implicated in facilitating viral entry into the host cell .
Vergleich Mit ähnlichen Verbindungen
Olgotrelvir Sodium can be compared with other similar compounds, such as:
Nirmatrelvir: Another protease inhibitor used in the treatment of COVID-19.
Ritonavir: Often used in combination with other antiviral drugs to enhance their efficacy.
Remdesivir: An antiviral drug that targets the RNA polymerase of SARS-CoV-2.
This compound is unique due to its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L, making it a promising candidate for standalone antiviral therapy .
Eigenschaften
CAS-Nummer |
2763596-72-9 |
|---|---|
Molekularformel |
C22H29N4NaO7S |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1 |
InChI-Schlüssel |
WEMYKLGDWNXOBX-MMUJOADSSA-M |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


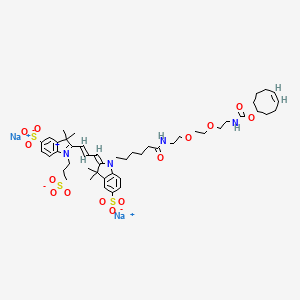
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
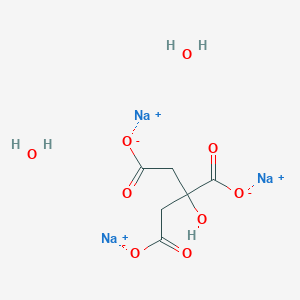


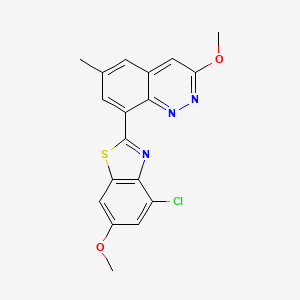
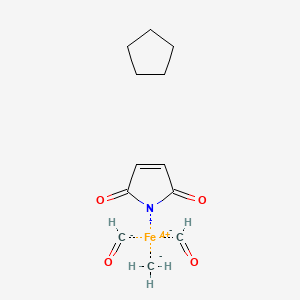
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
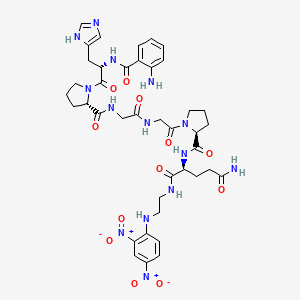
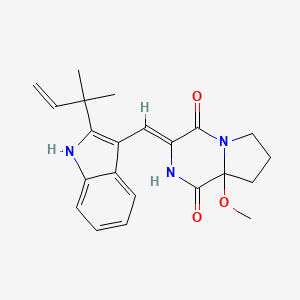
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
